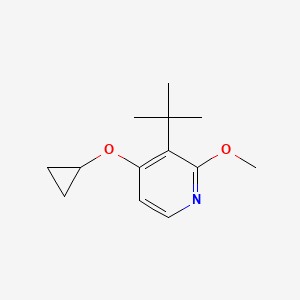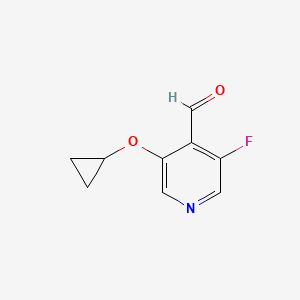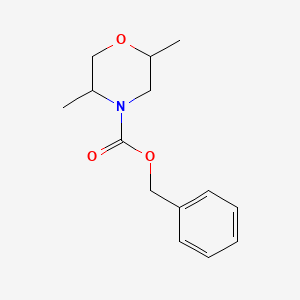
Benzyl(2r,5r)-2,5-dimethylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2r,5r)-2,5-dimethylmorpholine-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholine ring substituted with benzyl and dimethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of Benzyl(2r,5r)-2,5-dimethylmorpholine-4-carboxylate typically involves several steps, starting from readily available precursorsIndustrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Benzyl(2r,5r)-2,5-dimethylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions, often employing hydrogen gas and a palladium catalyst, can convert the compound into its reduced forms.
Scientific Research Applications
Benzyl(2r,5r)-2,5-dimethylmorpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in asymmetric synthesis.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It finds applications in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which Benzyl(2r,5r)-2,5-dimethylmorpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its benzyl and dimethyl groups play a crucial role in binding to active sites, thereby modulating the activity of target proteins .
Comparison with Similar Compounds
When compared to similar compounds, Benzyl(2r,5r)-2,5-dimethylmorpholine-4-carboxylate stands out due to its unique structural features and reactivity. Similar compounds include:
Benzyl (2R,5R)-2,5-dimethyl-1-piperazinecarboxylate: Shares a similar core structure but differs in the ring system.
(2R,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester: Another related compound with variations in substituents. These compounds exhibit different reactivity and applications, highlighting the uniqueness of this compound in various research contexts.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl 2,5-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-11-9-17-12(2)8-15(11)14(16)18-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
InChI Key |
WPYBUGPTAGJIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


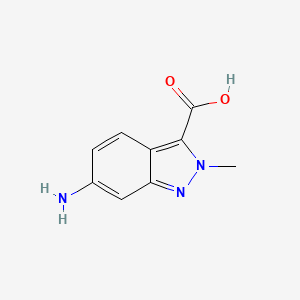
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14812360.png)
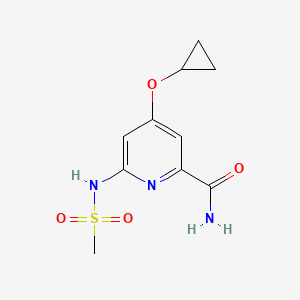
![N-(4-fluorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B14812389.png)


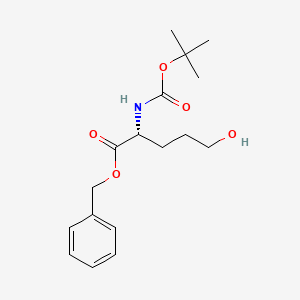
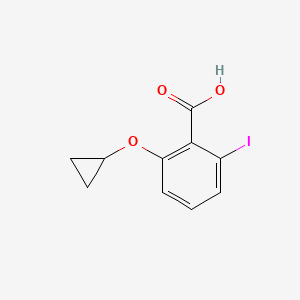
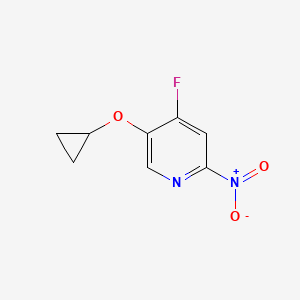
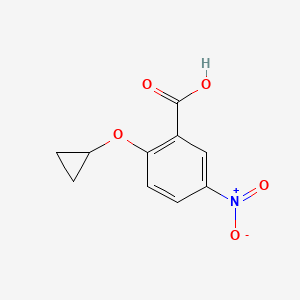
![2-(2,4-dichlorophenoxy)-1-({[(E)-(3-nitrophenyl)methylidene]amino}oxy)ethanone](/img/structure/B14812427.png)
